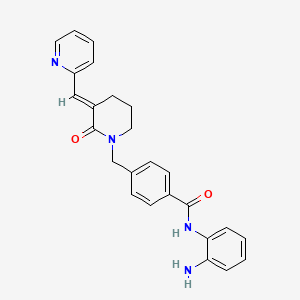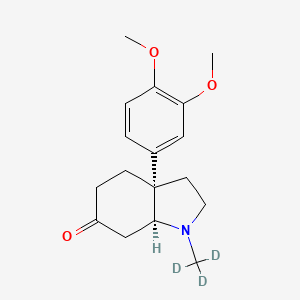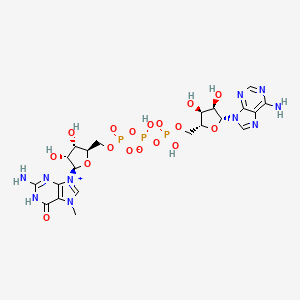
N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N7-méthyl-guanosine-5'-triphosphate-5'-adénosine est un analogue de la coiffe dinucléotidique utilisé dans diverses applications biochimiques et de biologie moléculaire. Ce composé est particulièrement important dans l'étude des processus de transcription et de traduction de l'ARN. Il est connu pour son rôle dans la stabilisation des molécules d'ARN et l'amélioration de leur efficacité de traduction.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La N7-méthyl-guanosine-5'-triphosphate-5'-adénosine peut être synthétisée par alkylation de la guanosine en position N7 à l'aide d'un iodure, bromure ou chlorure d'alkyle approprié dans des conditions douces . La réaction implique généralement l'utilisation de groupes protecteurs pour assurer une méthylation sélective et une déprotection ultérieure afin d'obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle de la N7-méthyl-guanosine-5'-triphosphate-5'-adénosine implique une synthèse à grande échelle utilisant des synthétiseurs automatisés et des techniques de purification à haut débit. Le processus garantit une pureté et un rendement élevés, rendant le composé adapté à des recherches et applications commerciales extensives.
Analyse Des Réactions Chimiques
Types de réactions
La N7-méthyl-guanosine-5'-triphosphate-5'-adénosine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier la base guanine, affectant la stabilité et la fonction du composé.
Réduction : Bien que moins courantes, les réactions de réduction peuvent modifier le groupe méthyle, affectant les propriétés du composé.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes phosphate, conduisant à la formation de différents analogues.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pH pour garantir la spécificité et le rendement.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers analogues méthylés et phosphorylés de la N7-méthyl-guanosine-5'-triphosphate-5'-adénosine, chacun possédant des propriétés biochimiques et des applications distinctes.
Applications de recherche scientifique
La N7-méthyl-guanosine-5'-triphosphate-5'-adénosine est largement utilisée dans la recherche scientifique, notamment :
Chimie : Elle sert de composé modèle pour l'étude des interactions et des modifications des nucléotides.
Biologie : Le composé est utilisé dans la transcription in vitro de l'ARN pour étudier la stabilité de l'ARN et l'efficacité de la traduction.
Mécanisme d'action
La N7-méthyl-guanosine-5'-triphosphate-5'-adénosine exerce ses effets en imitant la structure naturelle de la coiffe de l'ARNm eucaryote. Elle se lie au facteur d'initiation de la traduction eucaryote 4E (eIF4E), facilitant le recrutement du ribosome et améliorant l'initiation de la traduction . Cette interaction stabilise la molécule d'ARN et augmente son efficacité de traduction, ce qui en fait un outil précieux dans la recherche sur l'ARN et le développement thérapeutique.
Applications De Recherche Scientifique
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is widely used in scientific research, including:
Chemistry: It serves as a model compound for studying nucleotide interactions and modifications.
Biology: The compound is used in in vitro RNA transcription to study RNA stability and translation efficiency.
Mécanisme D'action
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the eukaryotic translation initiation factor 4E (eIF4E), facilitating the recruitment of the ribosome and enhancing translation initiation . This interaction stabilizes the RNA molecule and increases its translational efficiency, making it a valuable tool in RNA research and therapeutic development.
Comparaison Avec Des Composés Similaires
Composés similaires
N7-méthyl-guanosine-5'-triphosphate-5'-guanosine : Un autre analogue de la coiffe utilisé dans la recherche sur l'ARN.
N7-méthyl-guanosine-5'-triphosphate : Un analogue plus simple utilisé pour étudier les structures de la coiffe de l'ARNm.
Unicité
La N7-méthyl-guanosine-5'-triphosphate-5'-adénosine est unique en raison de sa structure dinucléotidique double, qui offre une stabilité et une efficacité de traduction accrues par rapport aux autres analogues de la coiffe. Cela la rend particulièrement utile dans les applications nécessitant une transcription et une traduction de l'ARN à haute fidélité.
Propriétés
Formule moléculaire |
C21H29N10O17P3 |
|---|---|
Poids moléculaire |
786.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
QQOHNVHGNZYSBP-XPWFQUROSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
SMILES canonique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




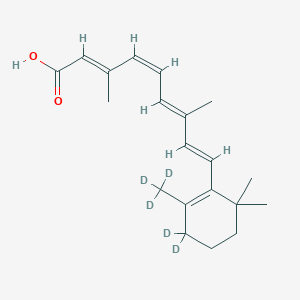


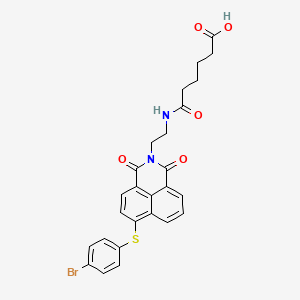
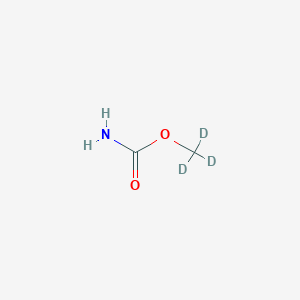
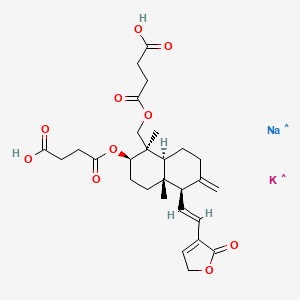
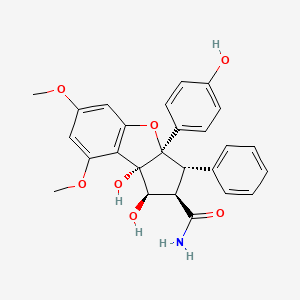
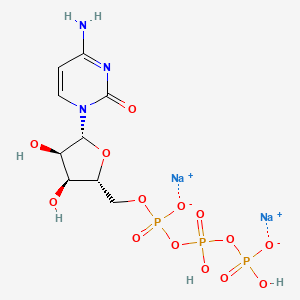
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
